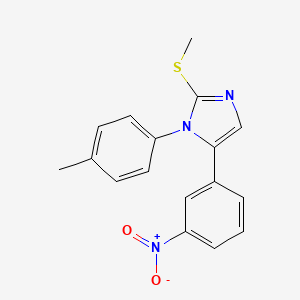

2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

CAS No.: 1234870-68-8

Cat. No.: VC4303577

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234870-68-8 |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.39 |

| IUPAC Name | 1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |

| Standard InChI | InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3 |

| Standard InChI Key | FSHYKYZMDHNEPI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Synthesis of Imidazole Derivatives

Imidazole derivatives can be synthesized through various methods, often involving multi-step organic reactions. These processes typically include condensation reactions, nitration, and substitution reactions. For example, the synthesis of nitroimidazoles involves nitration steps, which can be challenging due to the need for specific conditions to control the position of nitration .

Synthesis Steps for Similar Compounds:

-

Starting Materials: Typically involve imidazole rings and aromatic compounds.

-

Nitration: Introduction of a nitro group to the aromatic ring or imidazole ring.

-

Substitution: Introduction of methylthio or other functional groups.

-

Coupling Reactions: Combining different parts of the molecule, such as attaching the p-tolyl group.

Biological Activities of Imidazole Derivatives

Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of specific functional groups, such as nitro or methylthio groups, can influence these activities by altering the compound's ability to interact with biological targets.

Biological Activities:

-

Antimicrobial Activity: Many imidazoles exhibit antimicrobial properties, making them useful in pharmaceutical applications.

-

Anticancer Activity: Some derivatives have shown potential as anticancer agents by inhibiting cell growth or inducing apoptosis.

-

Enzyme Inhibition: Imidazoles can act as inhibitors for various enzymes, affecting metabolic pathways.

Research Findings and Future Directions

While specific research findings for 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole are not available, studies on similar compounds suggest that imidazole derivatives continue to be of interest in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

Future Research Directions:

-

Synthesis Optimization: Developing efficient synthesis methods to produce the compound with high purity and yield.

-

Biological Evaluation: Conducting cell-based assays to determine the compound's potential as an anticancer or antimicrobial agent.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume